Cas no 897614-44-7 (N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide)

N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide structure
897614-44-7 structure
Product Name:N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide
CAS No:897614-44-7
MF:C21H21N3O4S
MW:411.474143743515
CID:6466246
Update Time:2025-10-17

N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide
    • N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide
    • Inchi: 1S/C21H21N3O4S/c1-3-29(26,27)21-12-11-19(23-24-21)16-5-4-6-17(14-16)22-20(25)13-15-7-9-18(28-2)10-8-15/h4-12,14H,3,13H2,1-2H3,(H,22,25)
    • InChI Key: KIMZNRQMJSIOBH-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=NN=C(S(CC)(=O)=O)C=C2)=C1)(=O)CC1=CC=C(OC)C=C1

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N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide Related Literature

Additional information on N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide

N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide (CAS No. 897614-44-7): A Comprehensive Overview

The compound N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide, identified by the CAS registry number 897614-44-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethanesulfonyl group and a phenyl group bearing a methoxy substituent. The molecule also features an acetamide functional group, which contributes to its reactivity and biological activity.

Recent studies have highlighted the importance of pyridazine derivatives in drug discovery, particularly due to their ability to interact with various biological targets. The presence of the ethanesulfonyl group in this compound further enhances its chemical versatility, as sulfonyl groups are known to improve the stability and bioavailability of molecules. Additionally, the methoxyphenyl group introduces electronic effects that can modulate the compound's interactions with biomolecules, making it a promising candidate for further research in medicinal chemistry.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and functional group transformations. Researchers have employed various strategies to optimize the synthesis of similar compounds, focusing on improving yield and purity. For instance, recent advancements in catalytic methods and the use of microwave-assisted synthesis have been reported to significantly enhance the efficiency of constructing such complex molecules.

From a biological standpoint, this compound has shown potential as a modulator of key enzymes and receptors involved in disease pathways. For example, studies have demonstrated its ability to inhibit certain kinases, which are critical in cancer progression. Furthermore, its methoxyphenyl moiety has been associated with anti-inflammatory properties, suggesting its potential application in treating inflammatory disorders. These findings underscore the importance of exploring such compounds for therapeutic purposes.

In terms of applications, this compound could serve as a lead molecule for drug development programs targeting various diseases. Its structure provides ample opportunities for further modification to enhance potency and selectivity. Researchers are actively investigating analogs of this compound to explore their pharmacokinetic profiles and toxicity profiles, which are essential for determining their suitability as drug candidates.

Moreover, the integration of computational chemistry tools has played a pivotal role in understanding the molecular interactions of this compound.Docking studies and molecular dynamics simulations have provided insights into how this molecule interacts with its target proteins at the atomic level. Such computational approaches are increasingly being used to guide experimental efforts, thereby accelerating the discovery process.

In conclusion, N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2-(4-methoxyphenyl)acetamide (CAS No. 897614-44-7) represents a valuable addition to the arsenal of organic compounds with potential therapeutic applications. Its unique structure, combined with recent advancements in synthetic and computational methodologies, positions it as a promising candidate for further exploration in drug discovery research.

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